1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene

Description

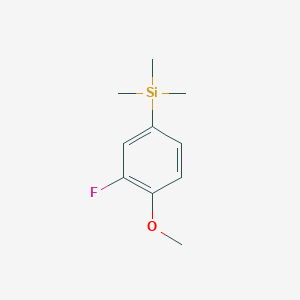

1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene is a substituted benzene derivative featuring a trimethylsilyl (-Si(CH₃)₃) group at position 1, a fluorine atom at position 3, and a methoxy (-OCH₃) group at position 4. This compound combines steric bulk from the silyl group with electronic effects from the fluorine and methoxy substituents.

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FOSi/c1-12-10-6-5-8(7-9(10)11)13(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJMCANVPVIJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[Si](C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene typically involves the introduction of the trimethylsilyl group to a fluorinated methoxybenzene precursor. One common method is the reaction of 3-fluoro-4-methoxybenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can participate in oxidation reactions to form corresponding aldehydes or acids, while reduction reactions can convert it to an alcohol.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like halides or organometallic compounds in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids.

Scientific Research Applications

1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Material Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and pharmaceuticals.

Industry: It is used in the production of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The fluorine and methoxy groups influence the electronic properties of the benzene ring, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene with structurally related aromatic compounds, focusing on substituent effects, molecular properties, and applications.

Substituent Position and Electronic Effects

Molecular Properties

Analytical Characterization

Common techniques for analyzing these compounds include:

Biological Activity

1-(Trimethylsilyl)-3-fluoro-4-methoxybenzene is an organosilicon compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a trimethylsilyl group, a fluorine atom, and a methoxy group attached to a benzene ring. These functional groups significantly influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The trimethylsilyl group can stabilize reactive intermediates, while the fluorine atom enhances the compound's electrophilicity, allowing it to interact with various biological targets.

- Modulation of Lipophilicity : The methoxy group affects the compound's solubility and membrane permeability, influencing its distribution within biological systems.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study evaluating related compounds demonstrated their ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as HeLa and Jurkat. The following table summarizes the antiproliferative activities of selected compounds derived from similar structures:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CA-4 | 1.2 | Colchicine binding inhibition |

| 4l | 0.76 | Tubulin assembly inhibition |

| 4o | 1.5 | Endothelial cell disruption |

| 4h | 2.3 | Apoptosis induction |

These findings suggest that modifications to the methoxy and fluorine substituents can enhance or diminish antitumor efficacy.

Antimicrobial Properties

In addition to antitumor activity, preliminary studies have explored the antimicrobial potential of this compound. The compound has shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Case Studies

- Antiproliferative Activity : A study involving a series of synthesized derivatives demonstrated that certain structural modifications led to enhanced antiproliferative activity against multiple cancer cell lines. For example, introducing electron-withdrawing groups at specific positions on the aromatic ring significantly increased potency.

- Endothelial Cell Interaction : Another investigation focused on the effect of these compounds on endothelial cells revealed that they could disrupt normal cell morphology and inhibit angiogenesis in vitro, suggesting potential applications in cancer therapies targeting tumor vasculature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.